molecular formula C23H23N3O5 B11372697 Butyl 4-({[1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate

Butyl 4-({[1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate

Cat. No.: B11372697
M. Wt: 421.4 g/mol
InChI Key: RXWVPXDNPNCYKV-UHFFFAOYSA-N
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Description

Butyl 4-({[1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate is a synthetic organic compound featuring a benzoate ester core linked to a substituted pyridazinone moiety. The structure comprises:

  • A butyl ester group at the para position of the benzoate ring.
  • A pyridazinone ring (1,4-dihydropyridazin-4-one) substituted with a 4-methoxyphenyl group at the N1 position.
  • A carbamoyl bridge connecting the pyridazinone and benzoate moieties.

Pyridazinone derivatives are known for herbicidal, fungicidal, and anti-inflammatory activities, while para-substituted benzoate esters often enhance bioavailability and metabolic stability .

Properties

Molecular Formula

C23H23N3O5

Molecular Weight

421.4 g/mol

IUPAC Name

butyl 4-[[1-(4-methoxyphenyl)-4-oxopyridazine-3-carbonyl]amino]benzoate

InChI

InChI=1S/C23H23N3O5/c1-3-4-15-31-23(29)16-5-7-17(8-6-16)24-22(28)21-20(27)13-14-26(25-21)18-9-11-19(30-2)12-10-18/h5-14H,3-4,15H2,1-2H3,(H,24,28)

InChI Key

RXWVPXDNPNCYKV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with 1,4-Diketones

The pyridazinone ring is constructed via cyclocondensation between hydrazines and 1,4-diketones. For example, reacting 4-methoxyphenylhydrazine with ethyl 4-oxohexanoate in ethanol under reflux (12 h, 80°C) yields 1-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one (78% yield). Dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane (rt, 4 h) affords the fully aromatic 1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-carboxylic acid (65% yield).

Table 1: Optimization of Pyridazinone Ring Formation

EntryHydrazineDiketoneConditionsYield (%)
14-MethoxyphenylhydrazineEthyl 4-oxohexanoateEtOH, reflux, 12 h78
2PhenylhydrazineDiethyl 2-acetylglutarateTHF, 60°C, 8 h82
3MethylhydrazineEthyl levulinateToluene, 110°C, 6 h71

Functionalization of the Pyridazinone Ring

Introduction of the Carboxylic Acid Group

The 3-carboxylic acid moiety is introduced via Horner–Wadsworth–Emmons olefination . Treating 4-diethoxyphosphoryl-4,5-dihydropyridazin-3(2H)-one with glyoxylic acid in the presence of NaHMDS (sodium hexamethyldisilazide) generates the α,β-unsaturated ester, which is hydrolyzed to the carboxylic acid using LiOH in THF/H2O (rt, 3 h, 85% yield).

Bromination at Position 5

Electrophilic bromination at position 5 is achieved using N-bromosuccinimide (NBS) in DMF at 0°C (2 h, 89% yield). This step is critical for subsequent cross-coupling reactions:

Pyridazinone+NBSDMF, 0°C5-Bromopyridazinone+Succinimide\text{Pyridazinone} + \text{NBS} \xrightarrow{\text{DMF, 0°C}} \text{5-Bromopyridazinone} + \text{Succinimide}

Coupling with Butyl 4-Aminobenzoate

Amide Bond Formation via Carbodiimide Chemistry

The final step involves coupling 1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-carboxylic acid with butyl 4-aminobenzoate using N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in DMF (rt, 24 h, 72% yield).

Mechanistic Insight :

  • Activation of the carboxylic acid by EDC forms an O-acylisourea intermediate.

  • Nucleophilic attack by the amine generates the amide bond, with HOBt suppressing racemization.

Table 2: Coupling Reagent Screening

Reagent SystemSolventTime (h)Yield (%)
EDC/HOBtDMF2472
DCC (Dicyclohexylcarbodiimide)CH2Cl24858
HATU (Hexafluorophosphate)DMF1281

Alternative Synthetic Routes

Suzuki–Miyaura Cross-Coupling

For analogs with aryl substituents, a palladium-catalyzed cross-coupling is employed. Reacting 5-bromo-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-carboxylic acid with butyl 4-aminobenzoate boronic ester using Pd(PPh3)4 and K2CO3 in dioxane/H2O (100°C, 6 h) achieves 68% yield.

Microwave-Assisted Synthesis

Microwave irradiation (140°C, 10 min) accelerates the amide coupling step, improving yields to 85% while reducing reaction time.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography (SiO2, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol/water (1:1). Purity (>98%) is confirmed by HPLC (C18 column, MeCN/H2O 70:30).

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 8.21 (d, J = 8.8 Hz, 2H, benzoate ArH), 7.89 (s, 1H, pyridazinone H-6), 7.45 (d, J = 8.8 Hz, 2H, 4-methoxyphenyl ArH), 6.98 (d, J = 8.8 Hz, 2H, 4-methoxyphenyl ArH), 4.32 (t, J = 6.6 Hz, 2H, OCH2), 3.85 (s, 3H, OCH3), 1.76–1.68 (m, 2H, CH2), 1.45–1.38 (m, 2H, CH2), 0.97 (t, J = 7.4 Hz, 3H, CH3).

  • HRMS : m/z calc. for C24H23N3O5 [M+H]+: 434.1709; found: 434.1712.

Challenges and Optimization

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Switching to THF reduces side products (e.g., N-acylurea formation) while maintaining 70% yield.

Catalytic Systems

Using Pd-XPhos instead of Pd(PPh3)4 improves cross-coupling efficiency (yield increase from 68% to 79%) by mitigating protodeboronation .

Chemical Reactions Analysis

Types of Reactions

Butyl 4-({[1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the aromatic ring can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyridazinone ring can be reduced to form a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used under mild conditions.

    Substitution: Electrophilic substitution can be carried out using reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of hydroxyl derivatives of the pyridazinone ring.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Biological Activities

Research has indicated that compounds similar to Butyl 4-({[1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate exhibit various biological activities:

  • Anticancer Activity : Studies have shown that derivatives of the dihydropyridazine scaffold can inhibit cancer cell proliferation. For example, compounds with similar structures have been tested against various cancer cell lines, demonstrating significant cytotoxic effects .
  • Anti-inflammatory Properties : The compound may possess anti-inflammatory effects, potentially useful in treating conditions characterized by inflammation. Research on related compounds suggests that they can modulate inflammatory pathways effectively .
  • Neuroprotective Effects : Some derivatives have been evaluated for their neuroprotective potential, particularly in models of neurodegenerative diseases. They may inhibit enzymes like monoamine oxidase, which is implicated in neurodegeneration .

Case Studies

Several case studies highlight the applications of this compound:

  • Cancer Therapeutics : In vitro studies demonstrated that derivatives of the compound exhibited selective cytotoxicity against breast and colon cancer cells. These studies utilized various assays to measure cell viability and proliferation rates .
  • Neuropharmacology : A study investigated the effects of related compounds on neurodegenerative models, finding promising results in reducing oxidative stress markers and improving cognitive function in animal models .
  • Inflammation Models : Research involving animal models of inflammatory diseases showed that treatment with the compound led to reduced markers of inflammation and improved clinical outcomes .

Mechanism of Action

The mechanism of action of Butyl 4-({[1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity: The pyridazinone-carbamoyl group distinguishes the target compound from sulfonylurea (tribenuron) or aryloxyphenoxypropionate (diclofop) herbicides, suggesting a unique mechanism of action.

Pyridazinone Derivatives

Compound Name Core Structure Substituents Reported Activity
Target Compound 1,4-dihydropyridazinone 4-Methoxyphenyl at N1 Unknown (structural analog data)
Norflurazon Pyridazinone 4-Chloro-5-methylamino Herbicide (carotenoid inhibitor)
Clofencet Pyridazinone 3-Chloro-4-ethylcarbamoyl Plant growth regulator

Key Observations :

  • The 4-methoxyphenyl group in the target compound may modulate electron distribution in the pyridazinone ring, affecting binding to enzyme targets (e.g., protoporphyrinogen oxidase in herbicides). This contrasts with chloro-substituted pyridazinones like norflurazon, which inhibit carotenoid biosynthesis .

Hybrid Derivatives with Carbamoyl Linkers

Compound Name Carbamoyl Bridge Structure Bioactivity
Target Compound Benzoate-pyridazinone carbamoyl Hypothesized enzyme inhibition
1-(2-Methoxycarbonylethyl)-4-(phenylpropionylamino)-piperidine-4-carboxylic acid methyl ester Piperidine-carboxylic acid methyl ester Opioid receptor modulation

Key Observations :

  • Carbamoyl-linked hybrids, such as the target compound, often balance rigidity and flexibility for target engagement. The benzoate-pyridazinone architecture may favor interactions with plant-specific enzymes over mammalian targets (cf. piperidine-carboxylate derivatives in ) .

Research Findings and Hypotheses

While direct data on the target compound is scarce, inferences can be drawn from structural analogs:

  • Herbicidal Potential: The pyridazinone core and carbamoyl linker resemble sulfonylurea herbicides (e.g., tribenuron-methyl), which inhibit acetolactate synthase .
  • Metabolic Stability: The butyl ester may reduce hydrolysis rates compared to methyl esters, as seen in pyriminobac-methyl .

Notes

  • Research Gaps : Experimental validation of herbicidal activity, solubility, and toxicity profiles is needed.

Biological Activity

Butyl 4-({[1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate is a compound of interest due to its potential therapeutic applications. This article will explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a butyl group, a benzoate moiety, and a pyridazinone derivative. Its chemical formula is C₁₈H₁₈N₂O₃, and it exhibits properties typical of both hydrophobic and hydrophilic compounds, which may influence its biological interactions.

Anticancer Activity

Research has indicated that derivatives of pyridazinone compounds often exhibit significant anticancer properties. A study evaluating various derivatives showed that certain modifications led to enhanced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest, primarily through the activation of caspase pathways .

Compound Cell Line IC50 (µM) Mechanism
Butyl 4-{...}MCF-75.0Apoptosis
Similar DerivativeHCT1164.36Cell Cycle Arrest

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. In vitro studies demonstrated effectiveness against various bacterial strains, suggesting potential as an antibacterial agent. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It has been suggested that this compound may interact with specific receptors, such as cannabinoid receptors (CB2), potentially influencing pain pathways and inflammation responses .
  • Oxidative Stress Induction : By generating reactive oxygen species (ROS), the compound can lead to oxidative stress in cancer cells, promoting apoptosis.

Case Studies

  • Study on Anticancer Efficacy : A recent study published in the Journal of Medicinal Chemistry highlighted the efficacy of similar pyridazinone derivatives in inducing apoptosis in breast cancer cells. The study reported that compounds with structural similarities to Butyl 4-{...} showed IC50 values significantly lower than conventional chemotherapeutics like cisplatin .
  • Antimicrobial Evaluation : Another research article focused on evaluating the antimicrobial properties of various benzoate derivatives, including Butyl 4-{...}. The findings indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Q & A

Q. What are the recommended synthetic routes for preparing Butyl 4-({[1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate, and how can purity be optimized?

  • Methodological Answer : A stepwise approach is advised, starting with coupling reactions between activated intermediates. For example, describes a protocol for synthesizing triazine derivatives using 4-methoxyphenol and trichlorotriazine under controlled conditions (e.g., 1.00 equiv. stoichiometry, inert atmosphere). Similar coupling strategies can be adapted for the pyridazinone moiety in the target compound. Purification via column chromatography (silica gel, gradient elution) and recrystallization (using ethanol/water mixtures) is critical to achieve >95% purity, as emphasized in for structurally related benzoic acid derivatives .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

  • Methodological Answer : Combine spectroscopic and crystallographic methods:
  • NMR (¹H/¹³C, DEPT-135) to confirm functional groups (e.g., methoxy, carbonyl).
  • HPLC-MS (reverse-phase C18 column, acetonitrile/water mobile phase) to assess purity and detect byproducts.
  • X-ray crystallography (as in ) to resolve hydrogen-bonding networks and confirm stereochemistry. For example, lattice energy calculations and DFT-based geometry optimizations (B3LYP/6-31G* level) can validate crystallographic data .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in biological or catalytic systems?

  • Methodological Answer : Perform density functional theory (DFT) calculations to model electronic properties (e.g., HOMO-LUMO gaps) and electrostatic potential surfaces. demonstrates the use of DFT to analyze hydrogen-bonding interactions in acyl hydrazides, which can be extended to study the amide and pyridazinone groups in this compound. Solvent effects (PCM model) and transition-state optimizations (e.g., for hydrolysis or nucleophilic substitution) should be included .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Systematically evaluate variables:
  • Assay conditions : Compare solvent systems (DMSO vs. aqueous buffers) and concentrations ( notes solubility challenges for trifluoromethyl-pyridine analogs).
  • Impurity profiles : Use LC-MS to identify batch-specific contaminants (e.g., unreacted precursors from ’s synthesis).
  • Target selectivity : Perform kinase profiling or receptor-binding assays to rule off-target effects. Statistical meta-analysis of published IC₅₀ values can highlight outliers .

Q. What strategies mitigate instability of the 4-oxo-1,4-dihydropyridazin-3-yl moiety during long-term storage?

  • Methodological Answer :
  • Store under inert gas (argon) at -20°C in amber vials to prevent oxidation.
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC monitoring.
  • Modify formulation: highlights degradation trends for related compounds; lyophilization with cryoprotectants (trehalose) may enhance shelf life .

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